1-[(3-acetyl-1H-indol-1-yl)acetyl]piperidine-4-carboxylic acid 1-[(3-acetyl-1H-indol-1-yl)acetyl]piperidine-4-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC9671463
InChI: InChI=1S/C18H20N2O4/c1-12(21)15-10-20(16-5-3-2-4-14(15)16)11-17(22)19-8-6-13(7-9-19)18(23)24/h2-5,10,13H,6-9,11H2,1H3,(H,23,24)
SMILES:
Molecular Formula: C18H20N2O4
Molecular Weight: 328.4 g/mol

1-[(3-acetyl-1H-indol-1-yl)acetyl]piperidine-4-carboxylic acid

CAS No.:

Cat. No.: VC9671463

Molecular Formula: C18H20N2O4

Molecular Weight: 328.4 g/mol

* For research use only. Not for human or veterinary use.

1-[(3-acetyl-1H-indol-1-yl)acetyl]piperidine-4-carboxylic acid -

Specification

Molecular Formula C18H20N2O4
Molecular Weight 328.4 g/mol
IUPAC Name 1-[2-(3-acetylindol-1-yl)acetyl]piperidine-4-carboxylic acid
Standard InChI InChI=1S/C18H20N2O4/c1-12(21)15-10-20(16-5-3-2-4-14(15)16)11-17(22)19-8-6-13(7-9-19)18(23)24/h2-5,10,13H,6-9,11H2,1H3,(H,23,24)
Standard InChI Key LEWQDDQQUNSUFU-UHFFFAOYSA-N
Canonical SMILES CC(=O)C1=CN(C2=CC=CC=C21)CC(=O)N3CCC(CC3)C(=O)O

Introduction

Structural Characterization and Physicochemical Properties

Molecular Architecture

The compound features a 3-acetylindole core linked via an acetyl group to a piperidine-4-carboxylic acid moiety. The indole ring system, a privileged structure in drug discovery, is substituted at the 3-position with an acetyl group (COCH3-\text{COCH}_3), while the piperidine ring is functionalized with a carboxylic acid (COOH-\text{COOH}) at the 4-position . The canonical SMILES representation (CC(=O)C1=CN(CC(=O)N2CCC(CC2)C(=O)O)C2=C1C=CC=C2\text{CC(=O)C1=CN(CC(=O)N2CCC(CC2)C(=O)O)C2=C1C=CC=C2}) highlights these substituents and their spatial arrangement.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC18H20N2O4\text{C}_{18}\text{H}_{20}\text{N}_{2}\text{O}_{4}
Molecular Weight328.4 g/mol
CAS Number1190262-14-6
IUPAC Name1-[2-(3-Acetylindol-1-yl)acetyl]piperidine-4-carboxylic acid
Topological Polar Surface Area (TPSA)~66.84 Ų (estimated) *

*Estimated using analogous piperidine-carboxylic acid derivatives .

Solubility and Stability

The carboxylic acid group enhances aqueous solubility compared to non-polar indole analogs, with an estimated logP of 1.24 . Stability under physiological conditions remains uncharacterized, though acetylated indoles are generally susceptible to hydrolysis under acidic or basic conditions.

Synthetic Strategies and Challenges

Proposed Synthesis Pathways

While no direct synthesis protocols are reported, retro-synthetic analysis suggests a multi-step approach:

  • Indole Core Formation: Friedel-Crafts acylation of indole with acetyl chloride to yield 3-acetylindole.

  • Acetylation: Reaction of 3-acetylindole with chloroacetyl chloride to introduce the acetyl spacer.

  • Piperidine Coupling: Condensation of the acetylated indole with piperidine-4-carboxylic acid via amide bond formation, possibly using carbodiimide coupling agents (e.g., EDC/HOBt) .

Table 2: Reagents and Conditions for Key Steps

StepReactionReagents/ConditionsYield (Estimated)
13-Acetylindole synthesisAlCl₃, CH₂Cl₂, 0–5°C60–70%
2AcetylationChloroacetyl chloride, DMF, RT50–65%
3Amide couplingEDC, HOBt, DIPEA, DCM40–55%

Purification and Characterization

Purification likely involves column chromatography (silica gel, ethyl acetate/hexane) followed by recrystallization. LC-MS and 1H/13C^1\text{H}/\text{}^{13}\text{C} NMR would confirm structure .

Comparative Analysis with Structural Analogs

Brominated Indole Derivatives

The bromo-substituted analog 1-[(4-bromo-1H-indol-1-yl)acetyl]piperidine-4-carboxylic acid (CAS: N/A) demonstrates enhanced halogen bonding potential but reduced solubility (logP ≈ 2.18).

Table 3: Key Comparisons

ParameterTarget Compound4-Bromo Analog
Molecular Weight328.4 g/mol365.22 g/mol
logP1.242.18
Synthetic ComplexityModerateHigh (bromination step)

Research Gaps and Future Directions

  • In Vivo Pharmacokinetics: No data on bioavailability, metabolism, or toxicity.

  • Target Validation: Requires experimental confirmation of kinase/receptor binding.

  • Structure-Activity Relationships (SAR): Systematic modification of acetyl/piperidine groups to optimize potency.

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